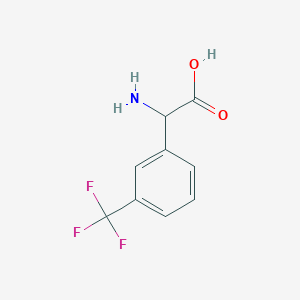
4-(Azepan-1-yl)-3-nitrobenzoic acid
描述
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and Diels-Alder type reactions. For example, the base-catalyzed intramolecular nucleophilic substitution of 2-nitrobenzoic acids leads to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones . Similarly, 4-aza-6-nitrobenzofuroxan (ANBF) reacts with CH acids to form carbon-bonded 1,4-adducts, which are fused with a furoxan ring . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and orientations of substituent groups. For instance, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are well-defined, indicating a planar structure with specific orientations for the functional groups . This information can be used to predict the molecular geometry and electronic distribution in 4-(Azepan-1-yl)-3-nitrobenzoic acid.
Chemical Reactions Analysis
The papers describe various chemical reactions involving nitro-substituted aromatic compounds. The dual behavior of 4-aza-6-nitrobenzofuroxan as both an electrophile and a dienophile in Diels-Alder type reactions is particularly noteworthy . This compound exhibits a tendency to form stable carbinolamines upon covalent hydration . Similarly, the nucleophilic dearomatization of ANBF by CH acids to synthesize pharmacology-oriented compounds indicates the potential reactivity of the nitro group in such systems . These reactions could be relevant to the chemical behavior of 4-(Azepan-1-yl)-3-nitrobenzoic acid under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(Azepan-1-yl)-3-nitrobenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and carboxylic acid groups typically confers strong acidity and the ability to participate in hydrogen bonding, which can affect solubility and melting points . The crystalline structure of similar compounds is often stabilized by intermolecular hydrogen bonding, suggesting that 4-(Azepan-1-yl)-3-nitrobenzoic acid may also form stable crystalline structures under the right conditions .
科学研究应用
Crystallographic and Physical Properties
- Crystal Structures and Physico-Chemical Properties : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures were determined through X-ray crystallography. These complexes displayed unique bonding features and physical properties, including thermal, magnetic, and impedance characteristics (D'angelo et al., 2008).
Photophysical Behavior
- Effect of Amino Moiety on Fluorophores : The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole, were studied to understand their photophysical behavior. These structures demonstrated significant electron delocalization, influencing their optical properties (Saha, 2002).
Redox Processes
- Charge-Transfer in Redox Reactions : The redox reactions of (4-nitrobenzoate)Re(CO)(3) (azine) complexes were investigated. These involved charge transfers from coordinated azine radicals to the 4-nitrobenzoate ligand, revealing insights into intramolecular redox processes (Féliz & Ferraudi, 1998).
Synthesis and Reactivity
- Synthesis of 3-Aminobenzoic Acid : 3-Nitrobenzoic acid, closely related to 4-(azepan-1-yl)-3-nitrobenzoic acid, was synthesized using a nitration reaction with benzoic acid. This process led to the production of 3-aminobenzoic acid, demonstrating its relevance in organic chemistry and industrial applications (Yin Qun, 2010).
Luminescence Studies
- Luminescence of Eu(III) and Tb(III) Complexes : Nitrobenzoic acid ligands were used in luminescent lanthanide ion-based coordination polymers. Studies on these complexes provided insights into their luminescence properties, showcasing the impact of nitro-functionalization (de Bettencourt-Dias & Viswanathan, 2006).
属性
IUPAC Name |
4-(azepan-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLIKPXLGXANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387927 | |
| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-3-nitrobenzoic acid | |
CAS RN |
92109-03-0 | |
| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

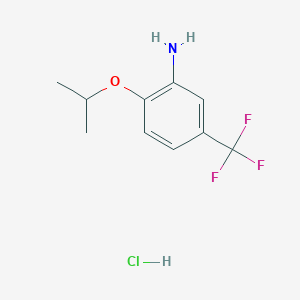
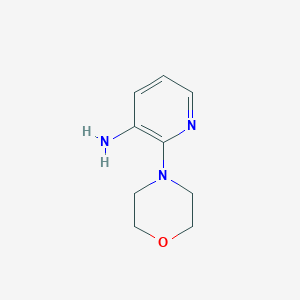
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
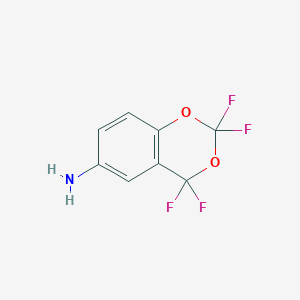
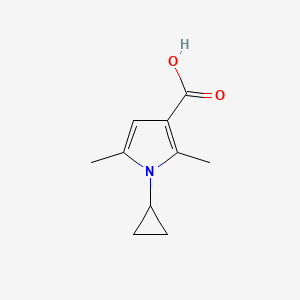
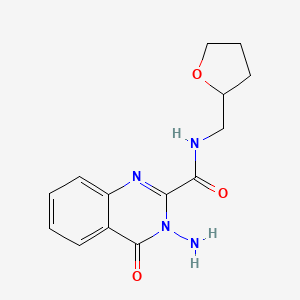
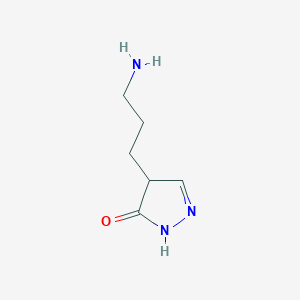
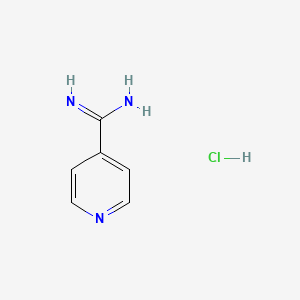
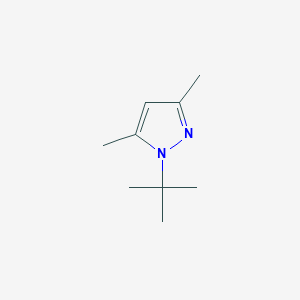
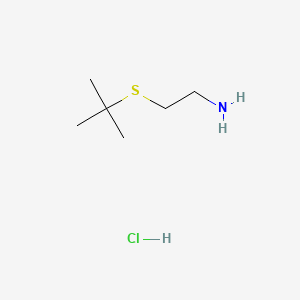
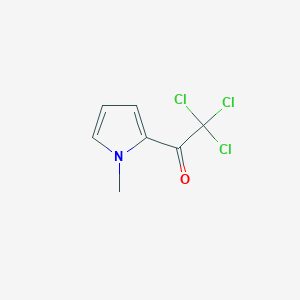
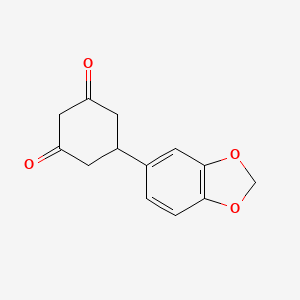
![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)
